molecular formula C26H28Cl2N4O4 B1675108 Nizoral CAS No. 142128-57-2

Nizoral

Cat. No. B1675108
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
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Description

“Nizoral” or ketoconazole is a synthetic broad-spectrum antifungal agent available in scored white tablets, each containing 200 mg ketoconazole base for oral administration . It is also available as a shampoo, which contains Ketoconazole, a clinically proven, powerful dandruff fighting ingredient . It is used to treat skin infections such as athlete’s foot, jock itch, ringworm, and certain kinds of dandruff .


Synthesis Analysis

Ketoconazole, the active ingredient in Nizoral, belongs to the group of azoles (imidazole) . The synthesis of imidazole-based compounds like ketoconazole involves various key starting materials including aromatic and heteroaromatic 2-nitro-amines, phenylenediamine, carboxylic acids or its derivatives .


Molecular Structure Analysis

Ketoconazole is cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyl]phenyl] piperazine and has a molecular weight of 531.44 . The molecular structure of ketoconazole is critical to its activity as an antifungal agent .

Scientific Research Applications

Antifungal Activity and Method Development

Ketoconazole's primary application lies in its antifungal capabilities, used to treat fungal infections. A study by Pashazadeh-Panahi et al. (2020) introduced a novel colorimetric probe based on citrate-capped silver nanoparticles for the quantification of ketoconazole in human plasma samples, showcasing an innovative approach to monitoring the drug's presence and concentration in clinical settings (Pashazadeh-Panahi, Hasanzadeh, & Eivazzadeh-Keihan, 2020).

Dermatomycosis Treatment in Animals

In veterinary medicine, ketoconazole has been tested for its efficacy in treating dermatomycosis in cats and dogs, with studies showing high rates of clinical cure and good tolerance, particularly in cats (de Keyser & Van den Brande, 1983).

Hormonal Effects

Research has also delved into ketoconazole's impact on hormonal regulation. Shuginina et al. (1989) found that nizoral affects hypophyseal gonadotropic function and sex steroid hormone production in both human subjects and experimental animals, indicating the need for cautious administration in patients with dyshormonal diseases (Shuginina, Krivosheĕv, Potekaev, & Nabatchikova, 1989).

Adrenal Function Influence

Ketoconazole has been shown to inhibit cortisol secretion from an adrenal adenoma both in vivo and in vitro, highlighting its potential for treating patients with autonomous cortisol production caused by adrenal tumors (Engelhardt, Mann, Hörmann, Braun, & Karl, 1983).

Safety And Hazards

Ketoconazole can cause serious harm to your liver that may result in liver transplant or cause death . It can also cause a serious heart problem . Common side effects of Nizoral Topical may include thinning hair, changes in the color or texture of your hair, dry skin, or mild itching .

properties

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
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DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
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Molecular Weight

531.4 g/mol
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Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
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Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
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Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
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Mechanism of Action

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
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Product Name

Ketoconazole

Color/Form

Crystals from 4-methylpentanone

CAS RN

142128-57-2, 65277-42-1, 142128-59-4
Record name (-)-Ketoconazole
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Melting Point

146 °C, 148-152 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,260
Citations
SFRV SystemkFungal - BRITISH MEDICAL JOURNAL, 1982 - ncbi.nlm.nih.gov
… Uses Nizoral* is an orally active antimycotic for the treatment,… For optimum absorption, Nizoral* should be taken with meals… taken not less than two hours after Nizoral.'Nausea, skin rash, …
Number of citations: 2 www.ncbi.nlm.nih.gov
AL Hume, TM Kerkering - Drug Intelligence & Clinical …, 1983 - journals.sagepub.com
The treatment of most fungal infections is difficult, at best. Antifungal therapy is complicated by the development of resistant organisms and by the toxicity of many agents. Ketoconazole, …
Number of citations: 35 journals.sagepub.com
D Shuttleworth, RA Squire, GC Boorman… - Journal of …, 1998 - Taylor & Francis
The efficacy and acceptability of ciclopirox olamine (1.5%) and ketoconazole (2%; Nizoral®) shampoos were compared in ‘half-head’ (30 subjects with mild dandruff) and in controlled ‘…
Number of citations: 31 www.tandfonline.com
C Inkithns - BRITISH MEDICAL JOURNAL, 1982 - ncbi.nlm.nih.gov
… Uses Nizoral* is an orally active antimycotic for the treatment, … For optimum absorption, Nizoral* should be token with meals… taken not less than two hours after Nizoral.'Nausea, skin rash, …
Number of citations: 0 www.ncbi.nlm.nih.gov
RA Squire, K Goode - Journal of dermatological treatment, 2002 - Taylor & Francis
… Nizoral ® is currently a registered treatment for dandruff and seborrhoeic dermatitis. METHODS … CONCLUSION : The study demonstrated that both CPO/SA and Nizoral ® were safe and …
Number of citations: 97 www.tandfonline.com
S Suschka, B Fladung, H F. Merk - Mycoses, 2002 - Wiley Online Library
The effects of two topical cream formulations containing clotrimazole 1% and ketoconazole 2%, respectively, were clinically compared in a double‐blind, randomized manner for a 28‐…
Number of citations: 25 onlinelibrary.wiley.com
HE Amos, AI MacLennan… - Journal of dermatological …, 1994 - Taylor & Francis
Dandruff and seborrhoeic dermatitis may be considered to represent the ends of a disease continuum. The therapeutic efficacy and cosmetic acceptability of two scalp treatments, …
Number of citations: 8 www.tandfonline.com
G Marcelín‐Jiménez, J Hernández… - … & drug disposition, 2004 - Wiley Online Library
A randomized, crossover study was conducted in 24 healthy female volunteers to compare the bioavailability of two brands of ketoconazole (200 mg) tablets; Onofin‐K ® (…
Number of citations: 10 onlinelibrary.wiley.com
ICU OR, ER CCU - Update, 1983 - cambridge.org
… NIZORAL* treatment. It is important to recognize that liver disorders may occur with NIZORAL… elevations of liver enzyme levels In patients on NIZORAL* have been shown to normalize (…
Number of citations: 2 www.cambridge.org
AMH Alzobidy, AH Eissa, ZALW Sh - Basrah Journal of Veterinary Research, 2018 - iasj.net
… The present study aimed to determine the potential toxic effects of Nizoral … tube Nizoral 20 mg/kg/BW daily for 30 days. Group three the animals chronically feed by stomach tube Nizoral …
Number of citations: 6 www.iasj.net

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